2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid
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Overview
Description
2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses tryptophan as a starting material.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-2,3,3a,7a-tetrahydro-3-indolepropionic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.
Serotonin: A neurotransmitter with an indole core, known for its role in mood regulation.
Tryptophan: An essential amino acid that serves as a precursor to various indole derivatives.
Properties
CAS No. |
73816-55-4 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methyl-2,3,3a,7a-tetrahydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,8-11,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
JLKHCCZVVNZEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C=CC=CC2N1)CCC(=O)O |
Origin of Product |
United States |
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